7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps, starting from acyclic precursors that contain the necessary stereochemical information . The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a key step in the synthesis, often achieved through stereocontrolled transformations or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the bicyclic scaffold or the chromenone moiety .
Scientific Research Applications
7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Its unique structure also makes it a valuable tool in the study of molecular interactions and pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways . The 8-azabicyclo[3.2.1]octane scaffold plays a crucial role in its binding affinity and selectivity for these targets . The exact pathways involved may vary depending on the specific application, but they often include modulation of neurotransmitter systems and inhibition of certain enzymes .
Comparison with Similar Compounds
Compared to other similar compounds, 7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique combination of the 8-azabicyclo[3.2.1]octane scaffold and the chromenone moiety . Similar compounds include other tropane alkaloids, such as cocaine and atropine, which also feature the 8-azabicyclo[3.2.1]octane scaffold . the presence of the chromenone moiety in this compound adds an additional layer of complexity and potential for diverse biological activities .
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
7-hydroxy-6-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H29NO3/c1-22(2)9-14-10-23(3,12-22)13-24(14)11-18-19(25)8-7-16-15-5-4-6-17(15)21(26)27-20(16)18/h7-8,14,25H,4-6,9-13H2,1-3H3 |
InChI Key |
XOKFJDHQQIGDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.